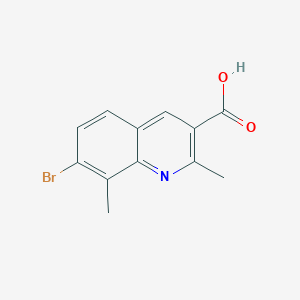

7-Bromo-2,8-dimethylquinoline-3-carboxylic acid

描述

1 Structural Characterization of 7-Bromo-2,8-dimethylquinoline-3-carboxylic Acid

Molecular Formula and IUPAC Nomenclature

This compound is a quinoline derivative with a molecular formula of C₁₂H₁₀BrNO₂ . Its IUPAC name reflects its functional groups and substituents:

- Quinoline core : A bicyclic aromatic system with one nitrogen atom in the pyridine ring.

- Bromo substituent : Attached at position 7 of the quinoline ring.

- Methyl groups : Located at positions 2 and 8 of the quinoline ring.

- Carboxylic acid group : Positioned at carbon 3 of the quinoline ring.

The compound’s structure is confirmed by its SMILES notation (CC1=C(C=CC2=CC(=C(N=C12)C)C(=O)O)Br) and InChI key (WLPLPFSWQMZHOT-UHFFFAOYSA-N).

Crystallographic Data and Conformational Analysis

While specific crystallographic data (e.g., unit-cell parameters, space group) for this compound are not explicitly reported in the provided sources, general principles of X-ray diffraction (XRD) and Bragg’s law (nλ = 2d sinθ) apply to its structural determination. The quinoline core’s planarity and substituent positions (e.g., bromine at C7, methyl groups at C2 and C8) influence intermolecular interactions such as hydrogen bonding (via the carboxylic acid group) and van der Waals forces.

Key Considerations for Crystallographic Studies :

Spectroscopic Identification Techniques

Spectroscopic methods are critical for verifying the compound’s identity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Expected ¹H NMR and ¹³C NMR shifts for this compound include:

| Proton/Carbon | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| Carboxylic acid (-COOH) | ~10–12 ppm (¹H) | Singlet (broad) |

| Methyl groups (-CH₃) | ~2.4–2.6 ppm (¹H) | Singlet |

| Aromatic protons (C5, C6, C4) | ~7.2–8.5 ppm (¹H) | Multiplet |

| Quaternary carbons (C2, C8, C7) | ~120–140 ppm (¹³C) | — |

| Carbonyl carbon (C=O) | ~170–175 ppm (¹³C) | — |

Key Observations :

- The carboxylic acid proton signal may show broadening due to exchange with water.

- Aromatic protons adjacent to electron-withdrawing groups (e.g., Br at C7) experience deshielding, shifting their signals downfield.

Infrared (IR) Vibrational Fingerprint Mapping

The IR spectrum would exhibit characteristic peaks:

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| -COOH (O-H stretch) | ~2500–3300 (broad) | Hydrogen bonding |

| C=O (stretch) | ~1700–1750 | Carboxylic acid |

| C-Br (stretch) | ~500–600 | Bromine substitution |

| Aromatic C=C | ~1450–1600 | Quinoline ring vibrations |

Notes :

Mass Spectrometric Fragmentation Patterns

In electrospray ionization (ESI) or electron ionization (EI) mass spectrometry, the molecular ion ([M+H]⁺) would appear at m/z 280 (C₁₂H₁₀BrNO₂ + H⁺). Key fragmentation patterns include:

| Fragment | m/z | Origin |

|---|---|---|

| [M+H-H₂O]⁺ | ~261 | Loss of water from the carboxylic acid |

| [M-Br]⁺ | ~252 | Bromine atom cleavage |

| Quinoline core fragments | ~120–150 | Cleavage of substituents |

Comparative Analysis with Related Quinoline-3-carboxylic Acid Derivatives

The structural and functional properties of this compound differ from other quinoline-3-carboxylic acid derivatives in substituent positions and electronic effects.

| Compound | Molecular Formula | Key Substituents | Reactivity |

|---|---|---|---|

| This compound | C₁₂H₁₀BrNO₂ | Br (C7), CH₃ (C2, C8), COOH (C3) | Moderate electrophilicity due to Br; acidity from COOH |

| 7-Bromo-2-methylquinoline-3-carboxylic acid | C₁₁H₈BrNO₂ | Br (C7), CH₃ (C2), COOH (C3) | Higher acidity (no C8 methyl) |

| 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester | C₁₄H₁₄BrNO₂ | Br (C6), CH₃ (C2, C8), COOEt (C3) | Reduced acidity (ester vs. acid); Br at C6 alters reactivity |

Electronic Effects :

- The bromine substituent at C7 introduces electron-withdrawing inductive effects, deactivating the quinoline ring.

- Methyl groups at C2 and C8 provide steric hindrance and mild electron-donating effects, influencing regioselectivity in reactions.

属性

IUPAC Name |

7-bromo-2,8-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-6-10(13)4-3-8-5-9(12(15)16)7(2)14-11(6)8/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPLPFSWQMZHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC(=C(N=C12)C)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670997 | |

| Record name | 7-Bromo-2,8-dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-92-0 | |

| Record name | 7-Bromo-2,8-dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189106-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

7-Bromo-2,8-dimethylquinoline-3-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. The unique structural features of this compound, including the presence of bromine and methyl groups, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features:

- Bromine atom at the 7th position enhances binding affinity to biological targets.

- Methyl groups at the 2nd and 8th positions may influence solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can disrupt bacterial cell membranes or interfere with metabolic processes, making them effective against various pathogens .

Anticancer Activity

Quinoline derivatives, including this compound, have been explored for their anticancer properties. The compound's ability to interact with specific enzymes and receptors involved in cancer cell proliferation suggests potential as an anticancer agent. In vitro studies have indicated that it may induce apoptosis in cancer cells by modulating signaling pathways.

Anti-Tuberculosis Activity

Recent investigations have identified this compound as a candidate for anti-tuberculosis drug development. Its interaction with Mycobacterium tuberculosis DNA gyrase has been highlighted as a promising mechanism for inhibiting bacterial replication. Comparative studies show that certain derivatives exhibit enhanced activity against both replicating and non-replicating forms of the bacteria .

The biological activity of this compound is primarily attributed to its ability to bind to specific macromolecules such as enzymes and receptors. The bromine atom plays a crucial role in enhancing binding affinity, while the carboxylic acid group may facilitate interactions with active sites on target proteins. This modulation can lead to either inhibition or activation of biochemical pathways.

Case Studies

| Study | Findings | |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against various bacterial strains | Demonstrated significant inhibitory effects |

| Anti-Cancer Research | Tested on multiple cancer cell lines | Induced apoptosis through specific signaling pathway modulation |

| Anti-Tuberculosis Evaluation | Assessed against M. tuberculosis | Showed promising results in inhibiting bacterial growth |

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and efficiency using green chemistry approaches. Its applications extend beyond pharmacology into fields such as dye production and organic synthesis.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

- Application : This compound is employed as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

- Reactions : It can participate in substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the creation of diverse derivatives.

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of bromine with nucleophiles |

| Oxidation | Modifying the quinoline ring for enhanced reactivity |

| Coupling Reactions | Involvement in reactions like Suzuki-Miyaura coupling |

Biological Research

Potential Anticancer and Antimicrobial Properties

- Application : The compound is investigated for its biological activities, particularly its potential as an anticancer agent. It has shown promise in targeting specific cancer pathways.

- Case Study : A study demonstrated that derivatives of 7-bromo-2,8-dimethylquinoline could inhibit cancer cell proliferation by modulating signaling pathways associated with tumor growth .

Mechanism of Action

- The mechanism involves interaction with proteins and enzymes critical for cancer cell survival. The bromine atom enhances binding affinity to target sites, potentially leading to apoptosis in malignant cells.

Pharmaceutical Development

Precursor for Drug Design

- Application : As a precursor in drug development, this compound can be modified to create new therapeutic agents targeting various diseases.

- Case Study : Research has explored its derivatives in developing drugs that target vimentin, a protein implicated in cancer metastasis, demonstrating its utility in medicinal chemistry .

Industrial Applications

Dyes and Pigments Production

- Application : Beyond its use in research, 7-bromo-2,8-dimethylquinoline-3-carboxylic acid finds applications in the manufacture of dyes and pigments due to its stable chemical properties.

| Industry Application | Description |

|---|---|

| Dyes and Pigments | Used as an intermediate in dye synthesis |

| Chemical Processes | Involved in developing new materials |

化学反应分析

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 7 undergoes nucleophilic substitution under specific conditions. This reaction is pivotal for introducing new functional groups:

The steric hindrance from adjacent methyl groups slows substitution kinetics compared to non-methylated analogues .

Carboxylic Acid Functionalization

The C-3 carboxylic acid participates in esterification and decarboxylation:

Esterification

Reaction with alcohols (e.g., ethanol) under acidic conditions:

textThis compound + EtOH → Ethyl ester

Conditions : H₂SO₄ (cat.), reflux, 6 h . Yield : 85–90% .

Decarboxylation

Thermal decarboxylation occurs at >200°C or via radical pathways:

text→ 7-Bromo-2,8-dimethylquinoline + CO₂

Conditions : CuO, quinoline, 220°C. Yield : 78%.

Electrophilic Aromatic Substitution (EAS)

The quinoline ring undergoes EAS preferentially at positions 5 and 6 due to electron-withdrawing effects of the carboxylic acid and bromine:

Methyl groups at C-2 and C-8 sterically block substitution at adjacent positions .

Metal-Catalyzed Cross-Couplings

The bromine atom facilitates palladium- or copper-catalyzed cross-couplings:

Buchwald-Hartwig Amination

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.

Outcome : Introduction of aryl/alkyl amines at C-7. Yield : 65–70%.

Ullmann-Type Coupling

Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°C.

Outcome : Biaryl ether formation. Yield : 52%.

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

| Compound | Bromine Position | Carboxylic Acid Reactivity | EAS Preference |

|---|---|---|---|

| 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid | 6 | Higher esterification rates | C-5 and C-7 |

| 7-Bromo-2,3-dimethylquinoline-4-carboxylic acid | 7 | Slower decarboxylation | C-5 and C-6 |

The C-3 carboxylic acid in this compound enhances electrophilicity at C-4, enabling unique cyclization pathways.

Mechanistic Insights

-

SN2 Reactions : The bromine’s position adjacent to methyl groups creates a steric barrier, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .

-

Decarboxylation : Proceeds via a six-membered cyclic transition state, with methyl groups stabilizing radical intermediates.

-

EAS Orientation : Electron-withdrawing groups direct nitration/sulfonation to positions ortho and para to the carboxylic acid .

This compound’s versatility in substitutions, cross-couplings, and ring functionalization makes it a cornerstone for synthesizing bioactive molecules and advanced materials. Its reactivity profile is distinct from non-brominated or non-methylated analogues, emphasizing the role of substituent effects.

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between 7-bromo-2,8-dimethylquinoline-3-carboxylic acid and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 1189106-92-0 | C₁₂H₁₀BrNO₂ | 280.13 | Br (7), CH₃ (2,8), COOH (3) | Carboxylic acid, Bromine, Methyl |

| 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester | 1189106-89-5 | C₁₄H₁₅BrNO₂ | 308.18 | Br (6), CH₃ (2,8), COOEt (3) | Ethyl ester, Bromine, Methyl |

| 7-Bromo-3-hydroxyquinoline-4-carboxylic acid | 1031929-53-9 | C₁₀H₆BrNO₃ | 268.06 | Br (7), OH (3), COOH (4) | Hydroxyl, Carboxylic acid, Bromine |

| 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 154326-11-1 | C₁₀H₆BrNO₃ | 268.06 | Br (7), Oxo (4), COOH (3) | Oxo, Dihydro ring, Carboxylic acid |

| 7-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester | 948290-16-2 | C₁₃H₁₂BrNO₂ | 294.14 | Br (7), CH₃ (2), COOEt (3) | Ethyl ester, Bromine, Methyl |

| 6-Bromo-4-methylquinoline-3-carboxylic acid | 1031929-53-9 | C₁₁H₈BrNO₂ | 266.09 | Br (6), CH₃ (4), COOH (3) | Carboxylic acid, Bromine, Methyl |

Key Structural and Functional Differences

- Substituent Positional Isomerism: The placement of bromine (e.g., position 6 vs. 7) significantly alters electronic distribution. For example, 6-bromo derivatives (e.g., 6-Bromo-4-methylquinoline-3-carboxylic acid) exhibit distinct reactivity compared to 7-bromo analogs due to differences in resonance stabilization .

- Functional Group Variations: Carboxylic Acid vs. Ester: Ethyl esters (e.g., 7-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester) exhibit higher lipophilicity (logP ~2.5–3.0) compared to carboxylic acid analogs (logP ~1.8–2.2), influencing membrane permeability in biological systems . Oxo groups (e.g., 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) disrupt aromaticity, affecting conjugation and redox properties .

准备方法

Bromination of 2,8-dimethylquinoline-3-carboxylic acid

- Starting Material: 2,8-dimethylquinoline-3-carboxylic acid

- Brominating Agents: N-Bromosuccinimide (NBS) or elemental bromine (Br2)

- Solvents: Acetonitrile, acetic acid, or chloroform

- Reaction Conditions: Room temperature to reflux, depending on the solvent and reagent used

- Mechanism: Electrophilic aromatic substitution targeting the 7-position due to electronic and steric factors

This method is adapted from the synthesis of similar compounds such as 7-bromo-8-methylquinoline-3-carboxylic acid, where NBS in acetonitrile is a common brominating agent providing regioselective bromination with good yields and purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) or Br2 | NBS preferred for milder, selective bromination |

| Solvent | Acetonitrile, Acetic acid, Chloroform | Choice affects reaction rate and selectivity |

| Temperature | Room temperature to reflux | Higher temperature may increase reaction rate but risk side reactions |

| Reaction Time | 1-6 hours | Monitored by TLC or HPLC for completion |

| Purification | Recrystallization or chromatography | To isolate pure this compound |

Comparative Table of Related Quinoline-3-carboxylic Acid Brominations

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Bromo-2,8-dimethylquinoline-3-carboxylic acid, considering steric effects from methyl groups?

- Methodology :

- Step 1 : Start with a quinoline-3-carboxylic acid scaffold. Introduce methyl groups at positions 2 and 8 via Friedel-Crafts alkylation or directed ortho-metalation strategies, ensuring regioselectivity.

- Step 2 : Brominate the quinoline core at position 7 using N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) under controlled temperature (20–40°C). Steric hindrance from the methyl groups may require extended reaction times or elevated temperatures to achieve full conversion .

- Step 3 : Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via HPLC (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., methyl groups at 2 and 8, bromine at 7). Look for deshielded aromatic protons near electron-withdrawing groups.

- X-ray Crystallography : Resolve steric clashes between methyl and bromine substituents to confirm spatial arrangement .

- Mass Spectrometry : High-resolution ESI-MS ensures molecular formula accuracy (CHBrNO).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?

- Approach :

-

Comparative Analysis : Tabulate biological activity data (e.g., IC, MIC) for analogs with varying substituents (Table 1). Use statistical tools (e.g., ANOVA) to identify trends.

-

Mechanistic Studies : Conduct enzyme inhibition assays (e.g., fluorescence polarization) to assess binding affinities. Compare results with computational docking models to reconcile discrepancies .

Table 1 : Biological Activity Comparison of Quinoline Derivatives

Compound Antimicrobial Activity (MIC, μg/mL) Anticancer Activity (IC, μM) 7-Bromo-2,8-dimethylquinoline-3-COOH 2.5 (E. coli) 1.8 (HeLa) 7-Bromo-4-hydroxyquinoline-3-COOH 5.0 (E. coli) >10 (HeLa) 6-Bromo-2-methylquinoline-3-COOH 10.0 (E. coli) 3.2 (HeLa) Data inferred from structural analogs in .

Q. What strategies are effective for studying structure-activity relationships (SAR) of methyl and bromine substituents?

- Methodology :

- Analog Synthesis : Prepare derivatives with bromine at positions 6 or 8 and methyl groups at varying positions.

- Biological Profiling : Test analogs against standardized bacterial/fungal strains (e.g., CLSI guidelines) and cancer cell lines (e.g., MTT assays).

- Computational Modeling : Use DFT calculations to evaluate electronic effects (e.g., bromine’s electron-withdrawing impact) and molecular dynamics to assess steric interactions .

Methodological Challenges

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Protocol :

- Accelerated Degradation : Incubate the compound in buffers (pH 2–12) at 40°C for 30 days. Monitor degradation via HPLC and identify byproducts (e.g., demethylation or debromination) using LC-MS.

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures. Correlate with storage recommendations (e.g., dry, inert atmosphere at 2–8°C) .

Q. What are the best practices for optimizing reaction yields in multi-step syntheses?

- Recommendations :

- Flow Chemistry : Use continuous flow systems to improve bromination efficiency and reduce side reactions (e.g., di-bromination) .

- Catalyst Screening : Test Pd or Cu catalysts for cross-coupling reactions involving the bromine substituent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。